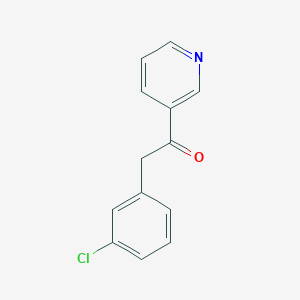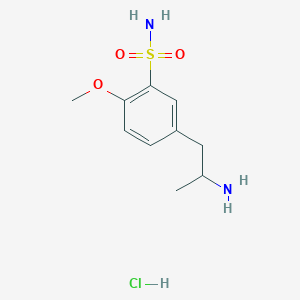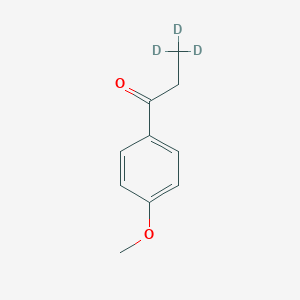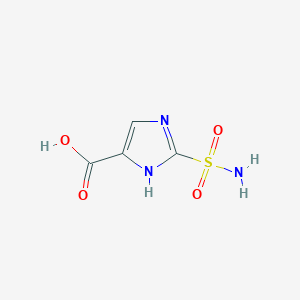
(6-溴己基)三甲基溴化铵
描述
(6-Bromohexyl)trimethylammonium Bromide is a chemical compound used in scientific research. It is commonly used as a phase transfer catalyst in organic synthesis . It facilitates the transfer of reactants between immiscible phases, enabling efficient reactions at the interface . It is particularly useful in reactions involving organic substrates in aqueous or polar solvents . Its versatile applications include DNA extraction, drug delivery systems, and antimicrobial agents.
Synthesis Analysis
(6-Bromohexyl)trimethylammonium Bromide can be used as a precursor for the synthesis of cationic conjugated polymers. It has been used in the synthesis of poly[9,9’-bis(6’'-N,N,N-trimethylammonium)hexyl)fluorene-co-alt-4,7-(2,1,3-benzothiadiazole) dibromide] (PFBT), a cationic, water-soluble conjugated polymer used in label-free DNA microarrays .Molecular Structure Analysis
The molecular formula of (6-Bromohexyl)trimethylammonium Bromide is C9H21Br2N . The InChI representation is InChI=1S/C9H21BrN.BrH/c1-11(2,3)9-7-5-4-6-8-10;/h4-9H2,1-3H3;1H/q+1;/p-1 . The Canonical SMILES representation is CN+©CCCCCCBr.[Br-] .Chemical Reactions Analysis
(6-Bromohexyl)trimethylammonium Bromide can form micelles, which are self-assembled aggregates in aqueous solutions. These micelles can be used to study various phenomena, including the interaction between different molecules and the behavior of drugs within the body.Physical And Chemical Properties Analysis
The molecular weight of (6-Bromohexyl)trimethylammonium Bromide is 303.08 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 1 . It has 6 rotatable bonds . The exact mass is 303.00203 g/mol and the monoisotopic mass is 301.00407 g/mol . The topological polar surface area is 0 Ų . The complexity is 86.1 .科学研究应用
Proteomics Research
This compound is utilized in proteomics research , where it serves as a biochemical tool for the study of protein structure and function . Its properties facilitate the labeling and identification of proteins, which is crucial for understanding biological processes and disease mechanisms.
Organic Synthesis
As a brominated compound with a quaternary ammonium group, it is used in organic synthesis to introduce bromoalkyl chains into molecules . This can be particularly useful in the synthesis of complex organic compounds, including pharmaceuticals and agrochemicals.
Phase Transfer Catalysis
1-Bromo-6-(trimethylammonium)hexyl Bromide: acts as a phase transfer catalyst in chemical reactions . It helps in transferring a reactant from one phase into another where the reaction occurs more efficiently, thus increasing the reaction rate and yield.
Ion-Exchange Chromatography
In ion-exchange chromatography , this compound can be used as an ion-pairing agent to separate substances based on their charge properties . It is particularly useful in the purification of proteins and nucleic acids.
安全和危害
(6-Bromohexyl)trimethylammonium Bromide is harmful if swallowed. It causes severe skin burns and eye damage. It may cause an allergic skin reaction. Contact with skin, eyes, and clothing should be avoided . Ingestion and inhalation should be avoided . Prolonged or repeated exposure should be avoided . Contaminated clothing should be removed and washed before reuse . Hands should be washed thoroughly after handling .
作用机制
Target of Action
1-Bromo-6-(trimethylammonium)hexyl Bromide, also known as (6-Bromohexyl)trimethylammonium Bromide or 6-bromo-N,N,N-trimethylhexan-1-aminium bromide, is a type of cationic surfactant . The primary targets of this compound are the lipid bilayers of cell membranes. It interacts with these targets to alter their properties, which can lead to various effects depending on the specific context.
Mode of Action
This compound interacts with its targets by inserting its hydrophobic tail into the lipid bilayer, while its hydrophilic head remains in the aqueous environment . This disrupts the structure of the membrane and can lead to changes in its permeability.
Biochemical Pathways
For example, it can influence the absorption of other molecules, disrupt cell adhesion, and even lead to cell lysis in certain conditions .
Pharmacokinetics
Its metabolism and excretion would depend on various factors, including its chemical structure and the specific biological context .
Result of Action
The molecular and cellular effects of this compound’s action can vary widely depending on the context. In some cases, it might enhance the absorption of other compounds by disrupting the cell membrane. In other cases, it could lead to cell lysis or other forms of cell damage .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For example, the presence of other surfactants or compounds could affect its ability to interact with cell membranes. Similarly, factors like pH and temperature could influence its stability and activity .
属性
IUPAC Name |
6-bromohexyl(trimethyl)azanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21BrN.BrH/c1-11(2,3)9-7-5-4-6-8-10;/h4-9H2,1-3H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNKBZYUINRTEOG-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCCCCCBr.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60431912 | |
| Record name | (6-Bromohexyl)trimethylammonium Bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60431912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
32765-81-4 | |
| Record name | 1-Hexanaminium, 6-bromo-N,N,N-trimethyl-, bromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32765-81-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ammonium, (6-bromohexyl)trimethyl-, bromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032765814 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (6-Bromohexyl)trimethylammonium Bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60431912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ammonium, (6-bromohexyl)trimethyl-, bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.661 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-[2-(3-Chlorophenyl)ethyl]-2-pyridinecarbonitrile](/img/structure/B18686.png)









